

Cost-Effectiveness of Spinraza vs. Other SMA Therapies: A Comparative Guide

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Compound of Interest

Compound Name: Spinraza

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This guide provides a detailed, objective comparison of the cost-effectiveness of **Spinraza** (nusinersen) against two other leading therapies for Spinal Muscular Atrophy (SMA): Zolgensma (onasemnogene abeparvovec) and Evrysdi (risdiplam). The content is tailored for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and visual representations of key biological and analytical pathways.

Data Presentation

The following tables summarize the key quantitative data on the efficacy, safety, and cost-effectiveness of **Spinraza**, Zolgensma, and Evrysdi.

Table 1: Efficacy Outcomes in Pivotal Clinical Trials for SMA Type 1

Outcome Measure	Spinraza (ENDEAR Trial)	Zolgensma (STR1VE Trial)	Evrysdi (FIREFISH Trial)
Primary Endpoint	Proportion of motor milestone responders (HINE-2)	Event-free survival at 14 months	Proportion of infants sitting without support for at least 5 seconds at 12 months
Motor Milestone Achievement	51% of infants treated with Spinraza were motor milestone responders, compared to 0% in the sham-control group.	In a phase 3 trial of 22 patients, 13 infants were sitting independently at 18 months of age. [1]	At 12 months, 41% of infants treated with Evrysdi were able to sit independently for more than five seconds. [1]
Survival	A 47% reduced risk of death or permanent ventilation was observed in the Spinraza group compared to the control group. [2]	In the STR1VE trial, 21 of 22 infants were alive and free of permanent ventilation at a median age of 14.4 months. [3]	After five years of treatment with Evrysdi, 91% of children with Type 1 SMA were alive. [4]
Ventilator-Free Survival	Significantly higher in the Spinraza group compared to the sham-control group.	95% of patients in a meta-analysis achieved this outcome. [5]	81% of children were surviving without the need for permanent ventilation after five years of treatment. [4]
CHOP-INTEND Score Improvement	Statistically significant improvement from baseline compared to the control group.	A mean increase of 14.3 points was observed five months after treatment. [3]	A meta-analysis showed a 90% rate of motor function improvement. [5]

Table 2: Safety Profile from Clinical Trials

Adverse Event Profile	Spinraza (Nusinersen)	Zolgensma (Onasemnogene Apeparvovec)	Evrysdi (Risdiplam)
Common Adverse Events	Lower respiratory infection (55%) and constipation (35%). [2]	Vomiting, elevated aminotransferases.	Fever, diarrhea, rash.
Serious Adverse Events	Atelectasis was more frequent in Spinraza-treated patients (18%) than in control patients (10%). [2]	Acute liver failure, thrombocytopenia.	Pneumonia, respiratory distress.
Route of Administration-Related Risks	Risks associated with lumbar puncture (e.g., headache, back pain).	Systemic administration can lead to immune responses.	Generally well-tolerated oral administration.

Table 3: Cost and Cost-Effectiveness Data

Metric	Spinraza (Nusinersen)	Zolgensma (Onasemnogene Abepravovec)	Evrysdi (Risdiplam)
Drug Price	Approximately \$125,000 per dose.	A one-time cost of \$2.1 million.[1]	Up to \$340,000 per year, with dosing based on weight.[1]
Incremental Cost- Effectiveness Ratio (ICER) per QALY Gained (SMA Type 1)	Ranges from \$210,095 to \$1,150,455 compared to standard of care.[6]	Ranges from \$32,464 to \$251,403 compared to standard of care.[6]	A Brazilian study found an ICER of R\$5,094,220.37 per QALY gained compared to best supportive care.[7]
Notes on Cost- Effectiveness	A French analysis showed that in comparison to nusinersen, risdiplam resulted in 1.92 life years gained and dominated onasemnogene abepravovec on a cost-per-equivalent life year basis.[8]	A Novartis-funded study found Zolgensma to be cost- effective compared to Spinraza.[1] One analysis predicted survival of 37.6 years for patients treated with Zolgensma, compared to 12.1 years for Spinraza.[1]	A study in China concluded that Risdiplam is a cost- effective option compared to Nusinersen.

Experimental Protocols

The pivotal clinical trials for each therapy established their efficacy and safety profiles. Below are summaries of their methodologies.

Spinraza (Nusinersen): ENDEAR Trial

- Study Design: A Phase 3, multicenter, double-blind, randomized (2:1), sham-controlled trial. [2] The trial was terminated early after a pre-planned interim analysis showed a significant benefit in the **Spinraza** group.[9]

- Patient Population: 121 infants aged ≤ 7 months at the time of the first dose, with a diagnosis of infantile-onset SMA and two copies of the SMN2 gene.[\[2\]](#)[\[9\]](#)
- Intervention: Intrathecal administration of a 12 mg equivalent dose of **Spinraza** or a sham procedure. Dosing occurred on days 1, 15, 29, 64, followed by maintenance doses every four months.
- Primary Endpoints: The proportion of motor milestone responders as assessed by the Hammersmith Infant Neurological Examination (HINE-2) and the time to death or permanent ventilation.[\[2\]](#)[\[9\]](#)
- Key Exclusion Criteria: Hypoxemia at screening.

Zolgensma (Onasemnogene Apeparvovec): STR1VE Trial

- Study Design: A Phase 3, single-arm, open-label, multicenter trial.
- Patient Population: 22 patients with SMA Type 1, less than 6 months of age, with one or two copies of the SMN2 gene.
- Intervention: A single intravenous infusion of onasemnogene abeparvovec.
- Primary Endpoint: Event-free survival at 14 months of age, with an event defined as death or the need for permanent ventilatory support. A co-primary endpoint was the achievement of independent sitting at 18 months of age.
- Key Exclusion Criteria: Presence of anti-AAV9 antibodies at a titer greater than 1:50.

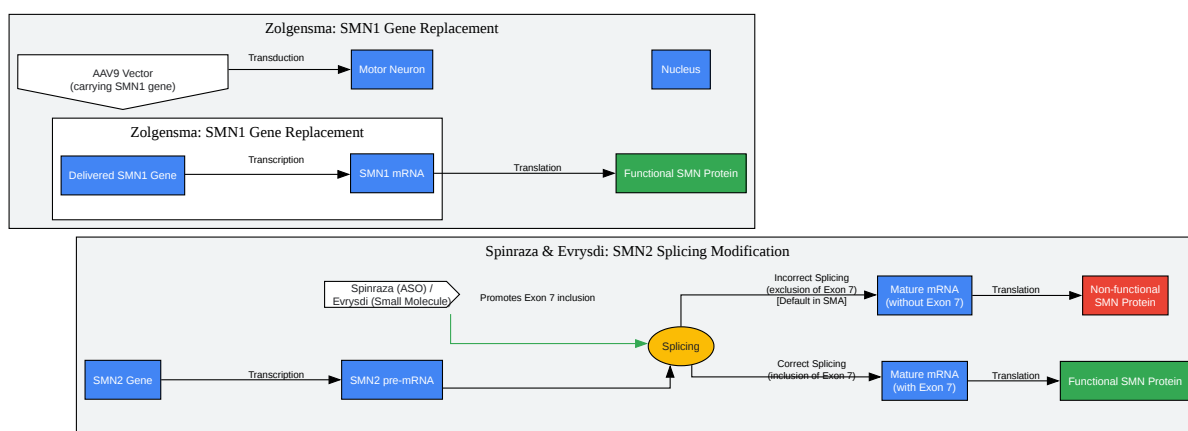
Evrysdi (Risdiplam): FIREFISH Trial

- Study Design: A two-part, open-label, multicenter study. Part 1 was a dose-escalation study, and Part 2 assessed the efficacy and safety of the selected dose.[\[10\]](#)
- Patient Population: Infants aged 1 to 7 months with Type 1 SMA.[\[11\]](#)
- Intervention: Daily oral administration of Evrysdi.

- Primary Endpoint: The proportion of infants sitting without support for at least 5 seconds at 12 months of treatment, as measured by the Bayley Scales of Infant and Toddler Development Third Edition (BSID-III).[10]
- Key Exclusion Criteria: Use of other investigational drugs for SMA.

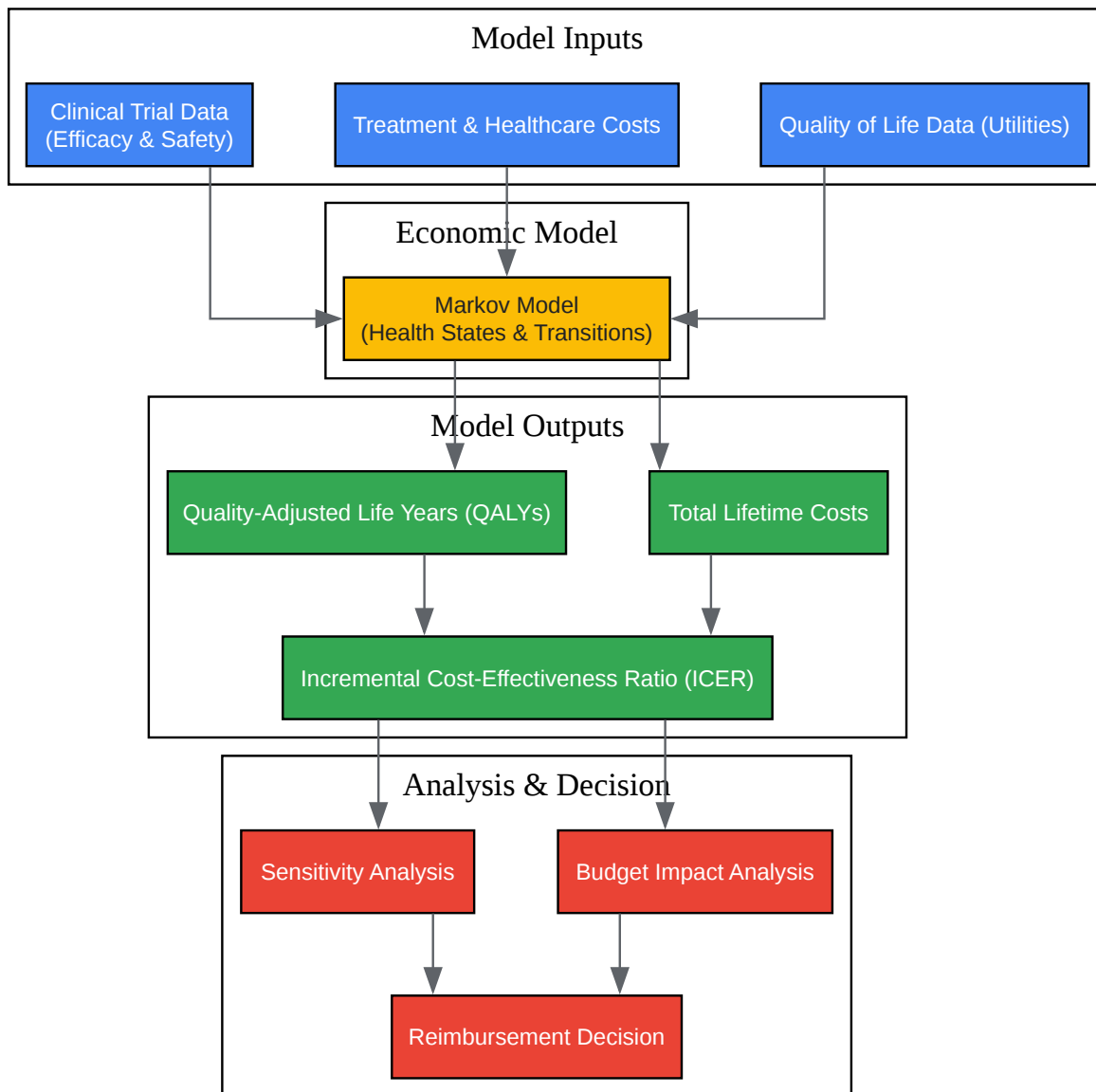
Mandatory Visualization

The following diagrams illustrate the mechanisms of action of the three SMA therapies and a conceptual workflow for a cost-effectiveness analysis.



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Caption: Mechanisms of action for SMA therapies.



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Caption: Workflow for cost-effectiveness analysis.

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